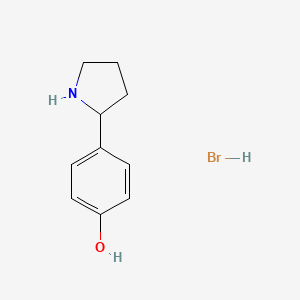

4-(Pyrrolidin-2-yl)phenol hydrobromide

描述

4-(Pyrrolidin-2-yl)phenol hydrobromide is a nitrogen-containing aromatic compound featuring a phenol group substituted with a pyrrolidine ring at the para position, stabilized as a hydrobromide salt. This structural motif enhances solubility and bioavailability, making it relevant in medicinal chemistry. The hydrobromide salt formation is a common strategy to improve crystalline stability and pharmacokinetic profiles .

属性

IUPAC Name |

4-pyrrolidin-2-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJSBHPOBQQBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197466-46-8 | |

| Record name | 4-(pyrrolidin-2-yl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of 4-(Pyrrolidin-2-yl)phenol hydrobromide typically involves:

- Synthesis of the pyrrolidine ring substituted at the 2-position.

- Attachment of the pyrrolidinyl group to the phenol ring.

- Salt formation with hydrobromic acid to yield the hydrobromide salt.

The synthetic routes emphasize stereochemical control, choice of reagents, and conditions to optimize yield and purity.

Pyrrolidine Ring Synthesis and Functionalization

2.1 Starting Materials and Key Intermediates

- The pyrrolidine ring is often derived from 4-hydroxyproline or related hydroxy-substituted proline derivatives, which provide stereochemical control at the 2-position of the pyrrolidine ring.

- Asymmetric synthesis techniques are employed to maintain chirality and obtain enantiomerically pure compounds.

Decarboxylation of hydroxyproline derivatives: For example, decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in the presence of suitable solvents like cyclohexanol at elevated temperatures (140–150 °C) yields (3R)-pyrrolidin-3-ol intermediates. This step is crucial for removing the carboxyl group while preserving the stereochemistry of the pyrrolidine ring.

Reductive amination and amide coupling: Reductive amination of pyrrolidine intermediates with aldehydes, followed by amide bond formation, is a common strategy to introduce substituents and functional groups on the pyrrolidine ring.

N-arylation and intramolecular condensation: Copper-catalyzed Ullmann-type N-arylation followed by intramolecular cyclization has been used to construct pyrrolidine frameworks with high yields and reduced side products.

Attachment of Pyrrolidin-2-yl Group to Phenol

The coupling of pyrrolidine intermediates with phenolic substrates involves nucleophilic substitution or condensation reactions.

For example, condensation of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran in the presence of bases such as potassium carbonate and phase transfer catalysts like tetra-n-butyl ammonium bromide in nitrile solvents (acetonitrile or propionitrile) leads to the formation of pyrrolidinyl-substituted phenol derivatives.

The addition of the bromoethyl derivative is performed dropwise to control exothermicity, and the reaction mixture is refluxed for 5–8 hours to ensure completion.

Hydrobromide Salt Formation

The free base form of 4-(Pyrrolidin-2-yl)phenol is converted into its hydrobromide salt by treatment with aqueous hydrobromic acid (typically 48% HBr) in solvents such as n-butanol.

This step improves the compound's stability, crystallinity, and solubility, which are important for pharmaceutical applications.

Optimization and Industrial Considerations

The described methods aim to avoid toxic reagents like boron trifluoride and expensive intermediates such as (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile, which have been used in older synthetic routes.

The use of phase transfer catalysts and mild bases enhances reaction efficiency and selectivity.

Control of stereochemistry is critical, with HPLC purity of the hydrobromide salt exceeding 99.5% and minimal isomeric impurities (<0.5%).

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

The novel process described in patent WO2009125426A2 emphasizes eco-friendly, cost-effective synthesis avoiding toxic reagents, with industrial scalability.

The stereochemical inversion step after condensation is critical to obtain the desired configuration of the final compound.

Phase transfer catalysis plays a significant role in enhancing reaction rates and yields.

Hydrobromide salt formation is a key final step for pharmaceutical-grade material.

Alternative synthetic routes involving palladium-catalyzed amination and reductive amination have been reported for related pyrrolidine compounds, but these are less directly applicable to this compound.

化学反应分析

Types of Reactions

4-(Pyrrolidin-2-yl)phenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Various reduced derivatives of the original compound.

Substitution: Halogenated or nitrated phenol derivatives.

科学研究应用

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential building block in organic synthesis, allowing chemists to create more complex structures. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing various derivatives.

Biology

- Biological Interactions : Research indicates that compounds with a pyrrolidine ring can interact with biological macromolecules, suggesting potential roles in modulating biochemical pathways. Studies have shown that pyrrolidine derivatives can exhibit diverse biological activities, including interactions with enzymes and receptors .

Medicine

- Therapeutic Potential : There is growing interest in the medicinal properties of 4-(Pyrrolidin-2-yl)phenol hydrobromide. Preliminary investigations suggest it may possess antimicrobial and anticancer activities. For instance, the structure-activity relationship (SAR) studies have highlighted its potential as an inhibitor for various biological targets, such as NAPE-PLD, which is involved in lipid signaling pathways .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of pyrrolidine derivatives indicated that modifications in the structure of these compounds could enhance their potency against cancer cell lines. Specifically, derivatives with optimized lipophilicity and structural features demonstrated significant cytotoxic effects on human cancer cells .

Case Study 2: Neuropharmacological Effects

Research on related compounds has shown that pyrrolidine derivatives can influence neuronal activity. For example, compounds similar to this compound were investigated for their effects on neuronal acetylcholine receptors, revealing potential applications in treating addiction and neurodegenerative diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for developing new materials and chemical processes. Its properties allow it to be integrated into formulations aimed at enhancing product performance across various industries.

作用机制

The mechanism of action of 4-(Pyrrolidin-2-yl)phenol hydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, affecting cellular pathways and processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Melting Point (°C) | Purity (%) |

|---|---|---|---|---|---|

| 4-(Pyrrolidin-2-yl)phenol hydrobromide* | C₁₀H₁₄BrNO | ~244.14 (estimated) | Pyrrolidine ring, phenolic OH, HBr salt | Not reported | Not reported |

| 4-(Piperidin-4-yl)phenol hydrobromide | C₁₁H₁₆BrNO | 258.15 | Piperidine ring, phenolic OH, HBr salt | Not reported | 95+ |

| 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl] phenol hydrobromide (A4) | C₂₃H₂₉BrNO₂ | 442.39 | Benzylpiperidine, hydroxylpropyl substituent | Not reported | Not reported |

| N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide | C₁₇H₂₀BrN₅OS | 438.34 | Thiazole, methoxyphenyl, azepine | Not reported | Not reported |

Notes:

- Pyrrolidine vs.

- Substituent Effects : Compounds like A4 () incorporate bulky benzylpiperidine groups, which may enhance target affinity but reduce solubility.

Pharmacokinetics and Druglikeness

- ADMET Profiles: A4: Complies with Lipinski’s rule (MW < 500, H-bond donors/acceptors ≤ 5/10), suggesting oral bioavailability . Teneligliptin Hydrobromide (): A DPP-4 inhibitor with proven pharmacokinetics, illustrating the advantage of hydrobromide salts in enhancing stability .

Challenges :

- Bulky analogs (e.g., A4) may exhibit higher logP values, risking hepatotoxicity.

生物活性

4-(Pyrrolidin-2-yl)phenol hydrobromide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique pyrrolidine and phenolic structure, has been studied for various pharmacological effects, particularly in relation to neurotransmitter interactions and potential therapeutic applications.

- Molecular Formula : C10H14BrNO

- Molecular Weight : Approximately 244.12 g/mol

- Structure : The compound features a pyrrolidine ring attached to a phenolic structure, which contributes to its unique properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neurotransmitter Receptor Interactions :

- Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). Such interactions are critical for understanding its potential therapeutic effects, particularly in the context of addiction and neurodegenerative diseases .

- For instance, compounds similar to this compound have shown efficacy in reducing alcohol consumption in animal models, indicating potential use in treating alcohol use disorders .

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:

- Study on Alcohol Consumption : A study demonstrated that compounds similar to this compound significantly reduced alcohol intake in rat models. This effect was linked to the modulation of nAChRs, suggesting a pathway for developing treatments for alcohol dependence .

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : Research on structurally related compounds indicated their potential as selective inhibitors of nNOS, which could lead to new treatments for neurodegenerative diseases. The binding affinity and selectivity of these compounds were evaluated using various assays .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Pyrrolidin-1-yl)phenol | C10H13N | Similar structure; different nitrogen position |

| 4-(Morpholin-2-yl)phenol | C10H13NO | Morpholine ring instead of pyrrolidine |

| 4-(Piperidin-1-yl)phenol | C10H13N | Piperidine ring; potential psychoactive properties |

The unique combination of the pyrrolidine ring and the phenolic structure distinguishes this compound from other similar compounds. Its specific interactions and biological activities may offer unique therapeutic opportunities not present in structurally related compounds .

常见问题

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the phenolic –OH group (δ ~9–10 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). H-N HMBC can resolve amine proton environments .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and hydrobromide adduct ([M+Br]) .

- X-ray crystallography : Resolves stereochemistry at the pyrrolidine ring and hydrogen-bonding patterns between the phenol and bromide ions. Crystallization in polar solvents (e.g., methanol/water) improves crystal quality .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s antagonistic activity against GluN1/GluN2B NMDA receptors?

Advanced Research Question

- Core modifications : Introduce substituents to the phenol ring (e.g., 4-benzyl or 3-methoxy groups) to enhance hydrophobic interactions with the receptor’s allosteric site, as seen in analogs like A2 and A4 .

- Stereochemical tuning : Evaluate (R,S)- vs. (S,R)-configurations at the pyrrolidine ring; molecular docking shows enantiomers like A7 exhibit higher binding affinity to GluN1/GluN2B .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability. For example, analogs violating Lipinski’s rule (e.g., A3 and A10) may require backbone simplification to improve permeability .

What methodologies are used to resolve contradictions between in silico binding affinity predictions and in vitro/in vivo efficacy data for this compound?

Advanced Research Question

- Binding site validation : Perform mutagenesis studies on GluN1/GluN2B to confirm critical residues (e.g., Lys-211, Glu-236) interacting with the phenol and pyrrolidine moieties .

- Off-target screening : Use broad-panel kinase assays to identify non-specific interactions that may explain discrepancies.

- Pharmacodynamic modeling : Corrogate in vitro IC values with pharmacokinetic parameters (e.g., brain-plasma ratio) to assess translational efficacy .

How can stability-indicating HPLC methods be validated for this compound under stressed conditions?

Advanced Research Question

-

Forced degradation : Expose the compound to heat (80°C), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO) to generate degradation products. Monitor using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 254 nm .

-

Validation parameters :

Parameter Criteria Linearity R ≥ 0.999 Precision %RSD < 2.0 LOD/LOQ 0.1 µg/mL / 0.3 µg/mL Recovery 98–102%

What strategies mitigate the hydroscopicity of this compound during long-term storage?

Basic Research Question

- Lyophilization : Freeze-dry the compound to form a stable amorphous solid, reducing water absorption.

- Excipient blending : Mix with mannitol or trehalose (1:1 w/w) to stabilize the crystalline form.

- Packaging : Use airtight containers with desiccants (e.g., silica gel) under nitrogen atmosphere .

How does the compound’s stereochemistry influence its biological activity and metabolic stability?

Advanced Research Question

- Enantiomer specificity : (S)-configured pyrrolidine analogs show 3–5× higher metabolic stability in liver microsome assays due to reduced CYP3A4-mediated oxidation .

- Chiral HPLC separation : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to isolate enantiomers for individual activity testing .

What computational tools are recommended for predicting the compound’s interaction with non-NMDA targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against off-targets (e.g., serotonin receptors, sigma-1).

- MD simulations : GROMACS for 100-ns trajectories to assess binding mode stability .

- Pharmacophore modeling : Phase (Schrödinger) to identify critical interaction features shared with known neuromodulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。